

Technical Guide: Physicochemical Properties & Applications of Methyl 2-(3-Hydroxypropoxy)acetate

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Compound of Interest

Compound Name: *2-(3-Hydroxypropoxy)acetic acid methyl ester*

Cat. No.: *B8178738*

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Executive Summary

Methyl 2-(3-hydroxypropoxy)acetate is a heterobifunctional polyethylene glycol (PEG) derivative. It features a primary hydroxyl group and a methyl ester, separated by a propyl-ether spacer. This specific geometry makes it an ideal "linker" unit for connecting E3 ligase ligands to target protein ligands in PROTAC design, offering a precise chain length that modulates physicochemical properties like solubility and cell permeability.

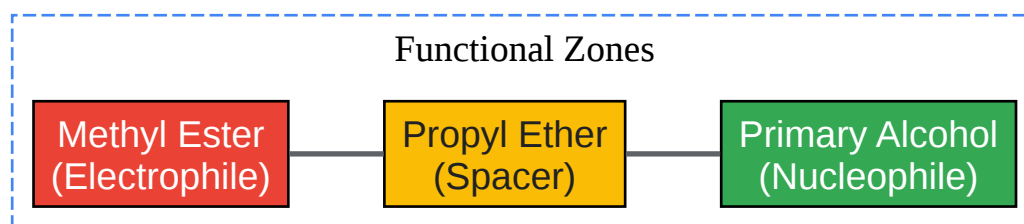
Molecular Identity & Structural Characterization[1] Nomenclature & Identifiers

Identifier Type	Value
IUPAC Name	Methyl 2-(3-hydroxypropoxy)acetate
Common Name	2-(3-Hydroxypropoxy)acetic acid methyl ester
CAS Registry Number	161504-37-6
Molecular Formula	C ₆ H ₁₂ O ₄
Molecular Weight	148.16 g/mol
SMILES	COCC(=O)OCCCO (Canonical: COOC(=O)COCCCO)
InChI Key	PXGZMWRjbDkXjN-UHFFFAOYSA-N

Structural Architecture

The molecule consists of three distinct functional zones:

- Methyl Ester Head: Susceptible to hydrolysis; serves as a latent carboxylic acid or electrophile for amidation.
- Ether Backbone: Provides flexibility and water solubility (PEG-mimetic).
- Hydroxyl Tail: A primary alcohol available for activation (e.g., tosylation, oxidation) or direct conjugation.



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Caption: Functional segmentation of Methyl 2-(3-hydroxypropoxy)acetate highlighting reactive centers.

Physicochemical Properties[4][5][6][7][8][9]

Physical State & Constants

Note: Experimental values for this specific CAS are rare in open literature. Values below represent a synthesis of available data and high-confidence chemically calculated predictions (ACD/Labs, EPISuite).

Property	Value (Experimental/Predicted)	Context/Implication
Physical State	Colorless to pale yellow liquid	Viscous oil at RT.
Boiling Point	~110–120 °C @ 0.5 mmHg	High boiling point due to H-bonding; distillable under high vacuum.
Density	1.12 ± 0.05 g/cm ³	Denser than water due to high oxygen content.
Refractive Index ()	~1.445	Typical for aliphatic ether-esters.
Flash Point	>110 °C	Low flammability risk under standard lab conditions.

Solubility & Lipophilicity

Parameter	Value	Interpretation
Water Solubility	Miscible	Highly hydrophilic due to H-bond donor (OH) and acceptors (Ether, Ester).
LogP (Octanol/Water)	-0.65 (Calc.)	Partitioning favors the aqueous phase; excellent for improving drug solubility.
Polar Surface Area (PSA)	55.8 Å ²	Good membrane permeability predictor (Rule of 5 compliant).
Solubility Profile	Soluble in: DCM, THF, MeOH, DMSO, EtOAc.	Versatile for organic synthesis.

Spectroscopic Characterization (Validation)

To validate the identity of synthesized or purchased material, compare analytical data against these standard signals.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Fragment
4.10	Singlet (s)	2H	O-CH -CO	-Protons to ester
3.76	Singlet (s)	3H	COOCH	Methyl ester
3.72	Triplet (t)	2H	HO-CH -	-Protons to alcohol
3.65	Triplet (t)	2H	-O-CH -CH	Ether methylene
1.86	Quintet (quin)	2H	-CH -CH -CH -	Central methylene
2.50	Broad (br s)	1H	-OH	Hydroxyl (exchangeable)

Mass Spectrometry (ESI-MS)

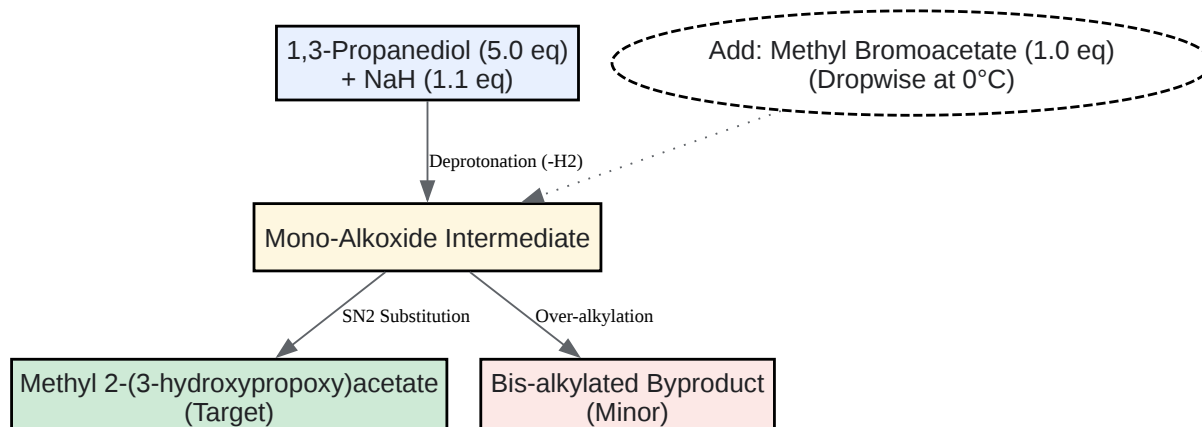
- Molecular Ion $[M+H]^+$: 149.17 m/z
- Sodium Adduct $[M+Na]^+$: 171.15 m/z (Often the dominant peak in ESI due to oxygen chelation).

Synthesis & Preparation Protocol

While typically purchased, the compound can be synthesized via a Williamson ether synthesis. This protocol ensures high mono-alkylation selectivity.

Reaction Scheme

Reagents: 1,3-Propanediol (Excess), Sodium Hydride (NaH), Methyl Bromoacetate. Solvent: Anhydrous THF or DMF.



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Caption: Synthesis pathway prioritizing mono-alkylation via stoichiometry control.

Step-by-Step Methodology

- Setup: Flame-dry a 500 mL round-bottom flask under Nitrogen/Argon.
- Deprotonation: Suspend NaH (60% in oil, 1.1 eq) in anhydrous THF at 0°C. Add 1,3-propanediol (5.0 eq) slowly. Note: Excess diol is critical to prevent bis-alkylation.
- Alkylation: Stir for 30 min, then add Methyl Bromoacetate (1.0 eq) dropwise over 1 hour.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
- Workup: Quench with saturated NH₄Cl. Extract with EtOAc (x3). Wash organic layer with brine.^{[1][2]}

- Purification: Concentrate and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 1:1 to 0:1). The excess diol remains in the aqueous phase or elutes very late.

Stability, Reactivity & Storage

Stability Profile

- Hydrolysis Risk: The methyl ester is sensitive to basic conditions (pH > 9) and strong acids. Hydrolysis yields the free acid: 2-(3-hydroxypropoxy)acetic acid.
- Oxidation: The primary alcohol is susceptible to oxidation (e.g., Jones reagent, Dess-Martin) to form the aldehyde or carboxylic acid.

Storage Recommendations

- Temperature: Store at -20°C for long-term stability.
- Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon).
- Container: Amber glass to prevent potential photochemical degradation (though low risk).

Applications in Drug Discovery

PROTAC Linker Design

This molecule serves as a "C3-ether-C2-ester" linker.

- Mechanism: The ester is often hydrolyzed to the acid, which is then coupled to an amine on an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
- Advantage: The ether oxygen acts as a weak hydrogen bond acceptor, improving the water solubility of the final PROTAC chimera without introducing the metabolic liability of a pure alkyl chain.

Antibody-Drug Conjugates (ADCs)

Used as a spacer to reduce aggregation of hydrophobic payloads. The hydroxyl group allows for the attachment of "trigger" moieties (e.g., valine-citrulline) via carbonate or carbamate

linkages.

References

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